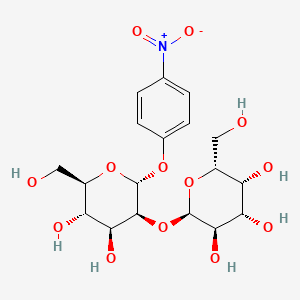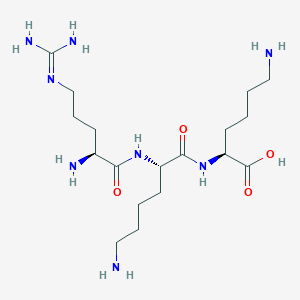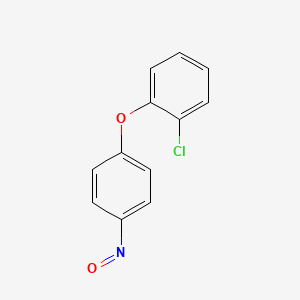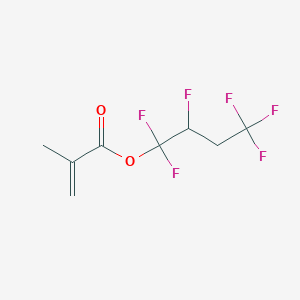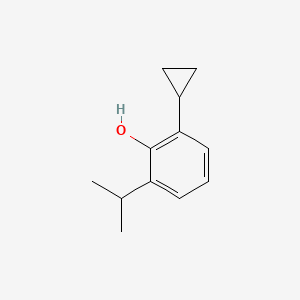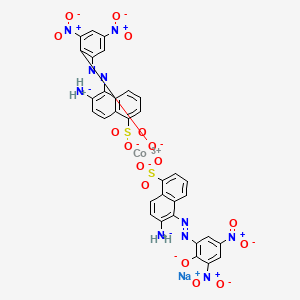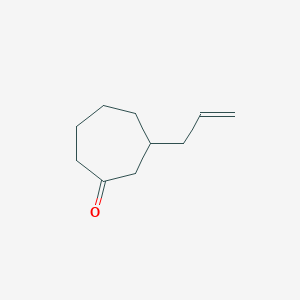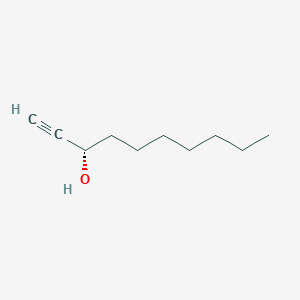
1-Decyn-3-ol, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyn-3-ol, (3S)- is an organic compound with the molecular formula C10H18O. It is a primary homo-propargylic alcohol derivative, characterized by the presence of a triple bond between the third and fourth carbon atoms in its carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decyn-3-ol, (3S)- can be synthesized through the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane . The process involves the following steps:
Preparation of Lithium Amide: Lithium is dissolved in 1,3-diaminopropane at room temperature, followed by heating at 70°C until a white suspension of lithium amide is formed.
Addition of Potassium tert-Butoxide: Potassium tert-butoxide is added to the mixture, resulting in a pale yellow solution.
Isomerization: 2-decyn-1-ol is added to the solution, leading to the formation of 1-Decyn-3-ol, (3S)-.
Industrial Production Methods
Industrial production methods for 1-Decyn-3-ol, (3S)- typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-Decyn-3-ol, (3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Semi-hydrogenation in the presence of Lindlar catalyst forms cis-3-decen-1-ol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lindlar catalyst is used for semi-hydrogenation.
Substitution: Various reagents, such as alkyl halides and acids, can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: cis-3-decen-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Decyn-3-ol, (3S)- has numerous applications in scientific research:
Chemistry: Used as a starting material in the synthesis of 3′-deoxyribolactones and methyl 9-decynoate.
Biology: Evaluated for its toxicity on green algae, Pseudokirchneriella subcapitata.
Industry: Used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Decyn-3-ol, (3S)- involves its interaction with specific molecular targets and pathways. For instance, during semi-hydrogenation, the compound interacts with the Lindlar catalyst, leading to the selective formation of cis-3-decen-1-ol . The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Decyn-1-ol: A structural isomer with the triple bond between the second and third carbon atoms.
3-Decyn-1-ol: Another isomer with the triple bond between the third and fourth carbon atoms, similar to 1-Decyn-3-ol, (3S)-.
Uniqueness
1-Decyn-3-ol, (3S)- is unique due to its specific stereochemistry and the position of the triple bond, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies.
Properties
CAS No. |
74867-42-8 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3S)-dec-1-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3/t10-/m1/s1 |
InChI Key |
DQBUGZRLSSLUKC-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCCCC[C@@H](C#C)O |
Canonical SMILES |
CCCCCCCC(C#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14449210.png)
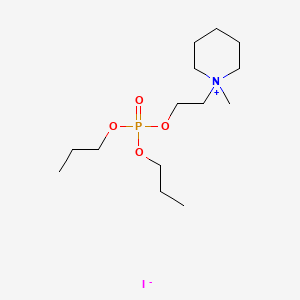
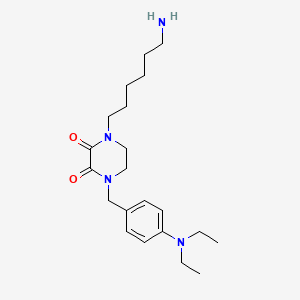
![1-Chloro-1,1,2,2-tetramethyl-2-[(trimethylsilyl)oxy]disilane](/img/structure/B14449220.png)
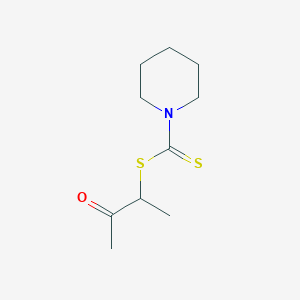
![N-(4'-Methyl[1,1'-biphenyl]-2-yl)thiourea](/img/structure/B14449224.png)
